Cas no 916602-09-0 (Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride)

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride is a chiral synthetic intermediate widely used in pharmaceutical and fine chemical applications. Its key advantages include high enantiomeric purity, making it valuable for asymmetric synthesis and the production of optically active compounds. The 4-fluorophenyl moiety enhances its utility in medicinal chemistry, particularly in the development of bioactive molecules. The hydrochloride salt form improves stability and solubility, facilitating handling and storage. This compound is often employed in peptide synthesis and as a building block for active pharmaceutical ingredients (APIs). Its consistent quality and reliable performance make it a preferred choice for research and industrial-scale applications.
Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride structure
916602-09-0 structure
Product name:Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
CAS No:916602-09-0
MF:C9H11ClFNO2
MW:219.640545129776
MDL:MFCD12910960
CID:2625021
PubChem ID:57415665

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl
    • Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1)
    • Methyl L-2-(4-fluorophenyl)glycinate HCl
    • DTXSID00725443
    • MFCD12910960
    • (S)-methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • METHYL (2S)-2-AMINO-2-(4-FLUOROPHENYL)ACETATE HYDROCHLORIDE
    • SCHEMBL1432766
    • 916602-09-0
    • CS-0139585
    • A915421
    • Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
    • (S)-methyl2-amino-2-(4-fluorophenyl)acetatehydrochloride
    • AS-38094
    • methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride
    • Methyl L-2-(4-fluorophenyl)glycinate hydrochloride
    • (S)-2-(4-Fluorophenyl)glycine methyl ester hydrochloride
    • Methyl (2S)-amino(4-fluorophenyl)ethanoate hydrochloride
    • Methyl (S)-2-amino-2-(4-fluorophenyl)acetate hydrochloride
    • AKOS027321259
    • Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
    • MDL: MFCD12910960
    • Inchi: 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1
    • InChI Key: JLGSKYIBZLQSFR-QRPNPIFTSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)[C@@H](C(=O)OC)N

Computed Properties

  • Exact Mass: 219.0462344g/mol
  • Monoisotopic Mass: 219.0462344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 179
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Color/Form: Solid

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Security Information

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
64180-5/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
5g
$173 2023-09-16
AstaTech
64180-25/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
25g
$477 2023-09-16
AstaTech
64180-1/G
METHYL L-2-(4-FLUOROPHENYL)GLYCINATE HCL
916602-09-0 97%
1g
$53 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53090-1g
Methyl (2S)-2-amino-2-(4-fluorophenyl)acetate,hydrochloride
916602-09-0 97%
1g
¥909.0 2024-07-19
Advanced ChemBlocks
M22709-1G
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
1G
$155 2023-09-15
1PlusChem
1P00IHAG-1g
Benzeneacetic acid, a-amino-4-fluoro-, methyl ester, hydrochloride(1:1), (aS)-
916602-09-0 98%
1g
$39.00 2025-03-01
A2B Chem LLC
AI61416-10g
Methyl L-2-(4-fluorophenyl)glycinate HCl
916602-09-0 98%
10g
$282.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210225-250mg
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
250mg
¥274.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1210225-10g
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
916602-09-0 97%
10g
¥3951.00 2024-04-25
abcr
AB307373-1g
Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, 97% (H-L-Phg(4-F)-OMe.HCl); .
916602-09-0 97%
1g
€141.50 2024-04-16

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  16 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
3.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Reference
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  rt; overnight, rt → reflux
Reference
NiH-Catalyzed Remote Asymmetric Hydroalkylation of Alkenes with Racemic α-Bromo Amides
Zhou, Fang; et al, Angewandte Chemie, 2019, 58(6), 1754-1758

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  5 h, reflux
2.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Reference
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, 90 °C
2.1 Solvents: Methanol ,  Water ;  16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
4.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Reference
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Reference
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Production Method 6

Reaction Conditions
1.1 Solvents: Methanol ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Methanol ;  rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
3.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Reference
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid ;  12 h, rt → reflux
Reference
Structure-Based Design of Inhibitors of the Aspartic Protease Endothiapepsin by Exploiting Dynamic Combinatorial Chemistry
Mondal, Milon; et al, Angewandte Chemie, 2014, 53(12), 3259-3263

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 10 min, 0 °C; 2 h, 0 °C → 75 °C
Reference
((S)-3-Mercapto-2-methylpropanamido)acetic acid derivatives as metallo-β-lactamase inhibitors: Synthesis, kinetic and crystallographic studies
Liu, Sha; et al, European Journal of Medicinal Chemistry, 2018, 145, 649-660

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  3 - 4 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: Water ;  12 h, 85 °C
Reference
Asymmetric Strecker Synthesis of α-Arylglycines
Perez-Fuertes, Yolanda; et al, Journal of Organic Chemistry, 2011, 76(15), 6038-6047

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Raw materials

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride Preparation Products

Additional information on Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride

Comprehensive Overview of Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride (CAS No. 916602-09-0)

Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride (CAS No. 916602-09-0) is a specialized chiral compound widely utilized in pharmaceutical synthesis and biochemical research. This ester derivative, featuring a fluorophenyl group, is valued for its role in producing enantiomerically pure intermediates. Its unique structure, combining a methyl ester and a hydrochloride salt, enhances solubility and stability, making it a preferred choice for drug development and peptide modifications.

The growing demand for fluorinated compounds in medicinal chemistry has spotlighted Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride. Researchers frequently explore its applications in designing protease inhibitors and neurological therapeutics, aligning with trends in personalized medicine and targeted drug delivery. Its CAS No. 916602-09-0 is often searched alongside terms like "chiral building blocks" and "fluorophenyl derivatives," reflecting its niche yet critical role in modern chemistry.

From a synthetic perspective, this compound’s L-configuration ensures high stereoselectivity, a key factor in developing bioactive molecules. Recent studies highlight its utility in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) of drug candidates, addressing industry challenges like bioavailability and metabolic stability. Such attributes make it a recurring subject in patents and peer-reviewed journals focused on small-molecule drug discovery.

Quality control protocols for CAS No. 916602-09-0 emphasize HPLC and chiral chromatography to verify purity and enantiomeric excess, meeting stringent regulatory standards. Suppliers often provide technical data sheets detailing its melting point, solubility, and spectroscopic data, catering to labs requiring reproducible results. These metrics are critical for users searching "high-purity fluorophenyl glycinate" or "chiral synthon suppliers."

Beyond pharmaceuticals, Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride finds applications in agrochemicals and material science, where fluorine substitution imparts desirable properties like enhanced durability or pesticidal activity. This versatility answers queries like "fluorine in green chemistry" or "sustainable chiral catalysts," linking the compound to broader scientific and environmental discussions.

In summary, CAS No. 916602-09-0 represents a convergence of innovation and practicality, addressing both academic and industrial needs. Its relevance to drug design, catalysis, and green chemistry ensures continued interest, while its well-documented properties support safe and efficient use across disciplines.

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Amadis Chemical Company Limited
(CAS:916602-09-0)Methyl L-2-(4-Fluorophenyl)glycinate Hydrochloride
A915421
Purity:99%
Quantity:5g
Price ($):155.0